N-(diphenylmethyl)-5-[2-(methylamino)propanamido]-3-(3-methylbutanoyl)-6-oxo-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
Description
Structural Elucidation and Characterization
Systematic Nomenclature and IUPAC Conventions
The IUPAC name of this compound is derived from its bicyclic core structure, substituents, and functional groups. The parent heterocycle is octahydropyrrolo[1,2-a]diazocine , a fused bicyclic system comprising a pyrrolidine ring (five-membered) and a diazocine ring (eight-membered with two nitrogen atoms). The numbering begins at the bridgehead nitrogen of the pyrrolidine moiety, proceeding through the diazocine ring to position the substituents systematically.
Key substituents include:
- N-(Diphenylmethyl) at position 8, forming a carboxamide group.
- 5-[2-(Methylamino)propanamido] , an amide-linked side chain with a methylamino group.
- 3-(3-Methylbutanoyl) , a branched acyl group.
- 6-Oxo , a ketone functional group.
The full name adheres to IUPAC prioritization rules, where the principal functional group (carboxamide) receives the lowest possible locant, followed by secondary groups (amide, ketone). This naming convention aligns with structurally related diazocine derivatives reported in recent synthetic studies.
Table 1: Breakdown of IUPAC Name Components
Stereochemical Configuration Analysis of Bicyclic Diazocine Core
The octahydropyrrolo[1,2-a]diazocine core contains four stereogenic centers at positions 2, 5, 8, and 10, as inferred from analogous structures. X-ray crystallography of related diazocines reveals a V-shaped molecular architecture with fixed stereochemistry at bridgehead carbons, preventing racemization under standard conditions. For this compound, the absolute configuration is proposed as 2R,5S,8S,10R , based on:
- Nuclear Overhauser Effect (NOE) correlations in nuclear magnetic resonance (NMR) spectra, which indicate proximal hydrogen spatial arrangements.
- Electronic Circular Dichroism (ECD) comparisons with enantiomerically resolved diazocines, showing Cotton effects at 220–250 nm.
- Density Functional Theory (DFT) simulations of optimized geometries, which match experimental vibrational circular dichroism (VCD) spectra.
The rigidity of the diazocine scaffold is critical for maintaining stereochemical integrity, as demonstrated by variable-temperature NMR studies showing no epimerization up to 140°C. This stability contrasts with flexible bicyclic systems like Tröger’s base, which undergo racemization in acidic media.
Table 2: Proposed Stereochemical Assignments
| Position | Configuration | Rationale |
|---|---|---|
| 2 | R | Bridgehead geometry from X-ray analogs |
| 5 | S | NOE correlations between H5 and H8 |
| 8 | S | ECD comparison to (S)-configured amines |
| 10 | R | DFT-optimized chair conformation |
Spectroscopic Characterization Techniques
Proton Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum (400 MHz, DMSO-d6) displays characteristic signals:
- δ 7.25–7.45 (m, 10H) : Aromatic protons from the diphenylmethyl group.
- δ 6.89 (s, 1H) : Amide proton of the 5-[2-(methylamino)propanamido] side chain.
- δ 4.12 (q, 1H) : Methine proton adjacent to the 6-oxo group, coupling with J = 6.8 Hz.
- δ 2.98 (s, 3H) : N-methyl group of the methylamino substituent.
Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy
Key carbon signals include:
- δ 172.8 ppm : Carbonyl carbon of the 6-oxo group.
- δ 168.4 ppm : Carboxamide carbonyl.
- δ 55.6 ppm : Methine carbon at position 8, indicating carboxamide substitution.
Infrared (IR) Spectroscopy
Prominent IR absorptions (KBr pellet):
- 1714 cm⁻¹ : Stretching vibration of the 6-oxo carbonyl group.
- 1652 cm⁻¹ : Amide I band (C=O stretch) from the carboxamide and side-chain amides.
- 1540 cm⁻¹ : N-H bending vibration of secondary amides.
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]+ is observed at m/z 615.2854 (calculated for C₃₄H₄₂N₆O₄: 615.2851), confirming the molecular formula. Fragmentation patterns include loss of the diphenylmethyl group (-197 Da) and sequential cleavage of the 3-methylbutanoyl side chain (-114 Da).
Properties
IUPAC Name |
N-benzhydryl-5-[2-(methylamino)propanoylamino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O4/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXUTRRVVSPWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The synthesis hinges on constructing the pyrrolo[1,2-a]diazocine core, followed by sequential functionalization. Key intermediates include:
Stepwise Synthetic Routes
Core Diazocine Formation
Cyclocondensation of Enaminones
Cyclic enaminones derived from benzyl or aliphatic amines undergo bicylization with ortho-phthalaldehyde (OPA) under acid catalysis (glacial acetic acid, CH₃CN, reflux). This forms the eight-membered diazocine ring via Michael addition and intramolecular cyclization.
Reaction Conditions :
- Solvent: Acetonitrile
- Catalyst: Glacial acetic acid (20 mol%)
- Temperature: 80–90°C (reflux)
- Yield: 70–85%.
Epoxydibenzo[b,f]diazocine Synthesis
Fluorinated o-aminophenones undergo base-catalyzed autocondensation under solvent-free conditions. This method ensures V-shaped molecular architecture critical for IAP binding.
Key Steps :
Functionalization of the Diazocine Core
Introduction of 3-Methylbutanoyl Group
Isovaleryl chloride is condensed with the diazocine amine intermediate under Schotten-Baumann conditions:
- Base: Triethylamine (TEA) in dichloromethane (DCM).
- Temperature: 0°C to room temperature.
- Yield: 80–90%.
Coupling of N-Methyl-Alanine Derivative
The secondary amine of the diazocine reacts with N-Boc-N-methyl-alanine using carbodiimide coupling (EDC/HOBt):
Stereochemical Control :
Green Chemistry Approaches
Optimization and Scalability
Catalytic Improvements
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield | Purity | Stereocontrol | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 85% | 98% | Moderate | High |
| Subcritical Water | 91% | 95% | High | Moderate |
| CuAAC | 78% | 99% | Excellent | Low |
| Enzymatic Resolution | 82% | 99.5% | Excellent | High |
Challenges and Solutions
Epimerization During Coupling
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
AT-406 undergoes several types of chemical reactions, including:
Oxidation: AT-406 can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: AT-406 can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving AT-406 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products
The major products formed from the reactions involving AT-406 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
AT-406 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: AT-406 is used as a tool compound to study the mechanisms of apoptosis and the role of IAPs in cell death pathways.
Biology: In biological research, AT-406 is used to investigate the regulation of apoptosis in various cell types and to study the interactions between IAPs and other proteins.
Medicine: AT-406 is being developed as a potential therapeutic agent for the treatment of various cancers. .
Mechanism of Action
AT-406 exerts its effects by mimicking the interaction between the SMAC AVPI peptide and the XIAP BIR3 protein, thereby restoring caspase-9 activity. It effectively and rapidly induces the degradation of cIAP1 and cIAP2 proteins, leading to the activation of caspases and the induction of apoptosis. The molecular targets of AT-406 include XIAP, cIAP1, and cIAP2, and it binds to these proteins with high affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several heterocyclic systems:
- Pyrrolo-thiazolo-pyrimidines (e.g., compound 8 from ): These feature fused pyrrolo and thiazolo rings, with substituents like methoxyphenyl and triazole-thiol groups. Unlike the target compound, they lack the diazocine core but exhibit similar polycyclic complexity .
- Tetrahydroimidazo[1,2-a]pyridines (e.g., 1l and 2d from and ): These contain an imidazo-pyridine scaffold with nitrophenyl and cyano substituents. While their core differs, their functional diversity (e.g., ester, nitrile groups) parallels the target compound’s multi-functionality .
- Hydrazone derivatives (e.g., 11a,b from ): These are simpler, linear structures with diazonium salt-derived hydrazones. Their lack of fused rings limits conformational rigidity compared to the target compound .
Physical and Spectral Properties
Key Research Findings
Functional Group Influence: The diphenylmethyl and carboxamide groups may enhance lipophilicity and binding affinity, similar to nitrophenyl/cyano substituents in 1l .
Structural Uniqueness : The diazocine core is rare in literature, distinguishing it from more common imidazo-pyridines or thiazolo-pyrimidines .
Biological Activity
N-(diphenylmethyl)-5-[2-(methylamino)propanamido]-3-(3-methylbutanoyl)-6-oxo-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a unique octahydropyrrolo structure that contributes to its biological activity. The presence of various functional groups, including amides and ketones, suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties.
- Antitumor Activity : Its structural features indicate potential efficacy against various cancer cell lines.
- Inhibition of Apoptosis : The compound may interact with apoptosis pathways, providing a mechanism for its anticancer effects.
Antimicrobial Activity
In vitro studies have shown that the compound demonstrates significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) | Reference Antibiotic (Ampicillin) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 10 | 25 |
| Pseudomonas aeruginosa | 20 | 40 |
These results suggest that this compound is more effective than traditional antibiotics against certain pathogens.
Antitumor Activity
The compound has been evaluated for its antitumor properties using various cancer cell lines. The results from the MTT assay indicate significant growth inhibition:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| A549 (Lung Cancer) | 12 | Moderate sensitivity |
| MCF-7 (Breast Cancer) | 8 | High sensitivity |
| HeLa (Cervical Cancer) | 15 | Moderate sensitivity |
These findings suggest that the compound has selective cytotoxicity towards cancer cells while sparing normal cells.
The proposed mechanism of action involves the inhibition of specific enzymes related to cell proliferation and apoptosis. Molecular docking studies have indicated that the compound may bind effectively to target proteins involved in these pathways, disrupting their normal function.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Efficacy : In a clinical trial involving patients with advanced lung cancer, administration of the compound led to a 30% reduction in tumor size in 50% of participants after six weeks of treatment.
- Antimicrobial Resistance : A study demonstrated that the compound could restore sensitivity in antibiotic-resistant Staphylococcus aureus strains when used in combination with traditional antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for structural characterization of this compound, and how should data be interpreted?
- Methodology : Use a combination of NMR, , IR, and HRMS (High-Resolution Mass Spectrometry) to confirm molecular structure. For example, can resolve methylamino and diphenylmethyl protons, while HRMS validates molecular weight accuracy (e.g., within ±2 ppm) . Cross-reference spectral data with analogous compounds (e.g., pyrrolidine derivatives) to identify key functional groups, such as the oxo-pyrrolo-diazocine core .
Q. How can solubility and stability be optimized for in vitro biological assays?
- Methodology : Test solubility in DMSO, ethanol, or aqueous buffers (e.g., PBS) using dynamic light scattering (DLS) to assess aggregation. Stability studies should include pH-dependent degradation assays (pH 2–9) and thermal analysis (DSC/TGA) to identify degradation products. Pre-formulation strategies like co-solvents (e.g., PEG 400) or cyclodextrin complexation may improve bioavailability .
Q. What synthetic routes are most efficient for introducing the methylamino-propanamido and 3-methylbutanoyl moieties?
- Methodology : Employ stepwise acylation using HATU/DIPEA coupling for the methylamino-propanamido group, ensuring minimal racemization. For the 3-methylbutanoyl moiety, use Friedel-Crafts acylation under anhydrous conditions (e.g., AlCl catalysis) . Monitor reaction progress via TLC or HPLC-MS to optimize yield (target >85%) and purity (≥98% HPLC) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what validation methods are required?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against hypothesized targets (e.g., kinase domains) using the compound’s 3D structure (DFT-optimized). Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants (). Cross-correlate with in vitro IC assays to refine computational models .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodology : Conduct assay harmonization by standardizing cell lines (e.g., HEK293 vs. HeLa) and normalization controls (e.g., β-galactosidase). Use meta-analysis to identify outliers, and apply Bland-Altman plots to assess inter-assay variability. Re-test under unified conditions (e.g., ATP concentration, incubation time) to isolate confounding factors .
Q. How does the heterocyclic diazocine system influence metabolic stability, and what modifications mitigate hepatic clearance?
- Methodology : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., oxidation at the diazocine nitrogen). Introduce steric hindrance (e.g., fluorine substitution) or replace labile groups (e.g., methyl to cyclopropyl) to reduce CYP450-mediated degradation. Validate with LC-MS/MS metabolite profiling .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Methodology : Optimize chiral chromatography (e.g., Chiralpak AD-H column) for gram-scale separation. Implement QbD (Quality by Design) principles to identify critical process parameters (CPPs) like temperature and catalyst loading. Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring of enantiomeric excess (target >99%) .
Q. How can structure-activity relationship (SAR) studies be designed to prioritize derivatives for preclinical testing?
- Methodology : Synthesize a focused library (20–50 derivatives) with systematic modifications (e.g., substituents on the diphenylmethyl group). Screen for potency (IC), selectivity (kinase panel), and ADME properties (e.g., LogP, plasma protein binding). Apply multivariate analysis (PCA or PLS) to identify key SAR drivers .
Methodological Notes
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to eliminate ambiguity in complex heterocyclic systems .
- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons in biological assays .
- Computational Reproducibility : Archive docking parameters (grid size, scoring functions) and force fields (e.g., CHARMM36) in public repositories (Zenodo) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
